N-[1-(3-methylthiophen-2-yl)ethyl]cyclohexanamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-methylthiophen-2-yl)ethyl]cyclohexanamine typically involves the reaction of 3-methylthiophene with an appropriate alkylating agent to introduce the ethyl group, followed by the reaction with cyclohexanamine . The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper to facilitate the alkylation and amination reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-methylthiophen-2-yl)ethyl]cyclohexanamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like LiAlH4, and electrophiles such as alkyl halides . Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of appropriate solvents to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound .
Scientific Research Applications
N-[1-(3-methylthiophen-2-yl)ethyl]cyclohexanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[1-(3-methylthiophen-2-yl)ethyl]cyclohexanamine involves its interaction with specific molecular targets and pathways. The thiophene ring and cyclohexanamine moiety allow it to bind to various enzymes and receptors, modulating their activity . This interaction can lead to changes in cellular processes, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives such as:
1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea: Known for its anti-inflammatory properties.
1-(2,5-dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one: Used as a serotonin antagonist in the treatment of Alzheimer’s disease.
Uniqueness
N-[1-(3-methylthiophen-2-yl)ethyl]cyclohexanamine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity . Its combination of a thiophene ring with a cyclohexanamine moiety makes it a versatile compound for various applications in research and industry .
Biological Activity
N-[1-(3-methylthiophen-2-yl)ethyl]cyclohexanamine is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
This compound features a cyclohexane ring attached to a thiophene moiety, specifically a 3-methylthiophen-2-yl group. This structure contributes to its distinct chemical behavior and potential interactions with biological targets.
Compound Name | Structural Features | Unique Aspects |
---|---|---|
This compound | Cyclohexanamine backbone with a thiophene group | Potential for diverse biological activity |
N-Ethyl-N-methylcyclohexanamine | Lacks thiophene moiety | Different reactivity profile |
5-Methylthiazole derivatives | Contains thiazole instead of thiophene | Different biological activities due to structural differences |
Biological Activity Overview
Preliminary studies indicate that this compound exhibits significant biological activities, including:
- Antimicrobial Properties : The compound has shown effectiveness against various microbial strains, suggesting its potential as an antimicrobial agent.
- Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, providing a basis for its use in treating inflammatory conditions.
- Anticancer Activity : Initial findings suggest that this compound may inhibit cancer cell proliferation through specific molecular interactions.
The mechanisms underlying the biological activities of this compound likely involve interactions with specific molecular targets, such as enzymes or receptors. The presence of the thiophene ring enhances its binding capabilities, influencing critical biochemical pathways. For instance:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in disease processes, similar to other compounds with thiophene moieties that have shown promising inhibitory effects on kinases and phosphatases.
Antimicrobial Studies
A study investigating the antimicrobial properties of this compound revealed that it exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for various strains, indicating effective dosage ranges for therapeutic applications.
Anti-inflammatory Effects
Research focused on the anti-inflammatory potential of the compound demonstrated its ability to reduce pro-inflammatory cytokine levels in vitro. This suggests a mechanism involving modulation of immune response pathways, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
Anticancer Activity
In vitro assays showed that this compound could inhibit the growth of specific cancer cell lines. The observed IC50 values indicated potent activity, warranting further investigation into its potential as an anticancer therapeutic agent.
Conclusion and Future Directions
This compound presents a promising profile for further research due to its unique structural characteristics and observed biological activities. Continued exploration into its mechanisms of action and therapeutic applications could yield novel insights into its potential use in medicine.
Future studies should focus on:
- Detailed Pharmacokinetic Studies : Understanding absorption, distribution, metabolism, and excretion (ADME) properties.
- In Vivo Testing : Evaluating efficacy and safety profiles in animal models.
- Structure-Activity Relationship (SAR) Analysis : Investigating how modifications to the structure affect biological activity.
Properties
Molecular Formula |
C13H21NS |
---|---|
Molecular Weight |
223.38 g/mol |
IUPAC Name |
N-[1-(3-methylthiophen-2-yl)ethyl]cyclohexanamine |
InChI |
InChI=1S/C13H21NS/c1-10-8-9-15-13(10)11(2)14-12-6-4-3-5-7-12/h8-9,11-12,14H,3-7H2,1-2H3 |
InChI Key |
WLWKRHCHESQNPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C(C)NC2CCCCC2 |
Origin of Product |
United States |
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